molecular formula C10H11NO3 B115027 Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 142166-01-6

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No.: B115027
CAS No.: 142166-01-6
M. Wt: 193.2 g/mol
InChI Key: QHAIQLAFSPRIGM-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a chemical compound with the molecular formula C10H11NO3 It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Mechanism of Action

Mode of Action

It is known that the compound is involved in stereoselective acylation reactions . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that the compound is involved in stereoselective acylation reactions , which could potentially affect various biochemical pathways

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Some studies suggest potential antiviral activity against certain strains of herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions . This suggests that light and moisture could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the reaction of 2-aminophenol with formaldehyde and methyl acrylate. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. The process involves the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of polymers and resins with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carboxylate
  • 3-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 6-substituted 3-methyl-3,4-dihydro-2H-1,4-benzoxazines

Uniqueness

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is unique due to its specific substitution pattern on the benzoxazine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-8-9(6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAIQLAFSPRIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596907
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142166-01-6
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

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